molecular formula C12H14ClO3P B12629235 4-Butyl-6-chloro-2-hydroxy-2H-1,2lambda~5~-benzoxaphosphinin-2-one CAS No. 917892-66-1

4-Butyl-6-chloro-2-hydroxy-2H-1,2lambda~5~-benzoxaphosphinin-2-one

Cat. No.: B12629235
CAS No.: 917892-66-1
M. Wt: 272.66 g/mol
InChI Key: LDKBDQDIQMRNQQ-UHFFFAOYSA-N
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Description

4-Butyl-6-chloro-2-hydroxy-2H-1,2lambda~5~-benzoxaphosphinin-2-one is a chemical compound that belongs to the class of benzoxaphosphinins. This compound is characterized by the presence of a butyl group, a chlorine atom, and a hydroxy group attached to a benzoxaphosphinin ring. It has a molecular mass of approximately 272.04 daltons .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Butyl-6-chloro-2-hydroxy-2H-1,2lambda~5~-benzoxaphosphinin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The chlorine atom can be reduced to a hydrogen atom.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation would yield a ketone, reduction would yield a hydrocarbon, and substitution would yield various substituted derivatives .

Scientific Research Applications

Mechanism of Action

The specific mechanism of action for 4-Butyl-6-chloro-2-hydroxy-2H-1,2lambda~5~-benzoxaphosphinin-2-one is not well-documented. compounds of this class typically exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved would depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the benzoxaphosphinin ring, which imparts distinct chemical and physical properties.

Properties

CAS No.

917892-66-1

Molecular Formula

C12H14ClO3P

Molecular Weight

272.66 g/mol

IUPAC Name

4-butyl-6-chloro-2-hydroxy-1,2λ5-benzoxaphosphinine 2-oxide

InChI

InChI=1S/C12H14ClO3P/c1-2-3-4-9-8-17(14,15)16-12-6-5-10(13)7-11(9)12/h5-8H,2-4H2,1H3,(H,14,15)

InChI Key

LDKBDQDIQMRNQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CP(=O)(OC2=C1C=C(C=C2)Cl)O

Origin of Product

United States

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